(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid
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Overview
Description
. This compound has garnered significant attention due to its unique chemical structure and promising therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID30107136-Compound-Example47” involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of the core structure is achieved through a series of condensation reactions.
Functional Group Addition: Various functional groups are added to the core structure using reagents such as alkyl halides and organometallic compounds.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “PMID30107136-Compound-Example47” is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: “PMID30107136-Compound-Example47” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Scientific Research Applications
“PMID30107136-Compound-Example47” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to inhibit viral replication in human immunodeficiency virus and hepatitis infections.
Medicine: Investigated for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of “PMID30107136-Compound-Example47” involves its interaction with specific molecular targets, leading to the inhibition of viral replication. The compound binds to viral enzymes, preventing them from catalyzing essential reactions required for viral replication. This results in the suppression of viral load and the alleviation of disease symptoms.
Comparison with Similar Compounds
“PMID30107136-Compound-Example47” is unique compared to other similar compounds due to its specific chemical structure and high efficacy in inhibiting viral replication. Similar compounds include:
- 1,2,4-oxadiazole derivatives
- 1,3,4-oxadiazole derivatives
- 1,3,4-thiadiazole derivatives
- Biaryl compounds
Each of these compounds has its own set of properties and applications, but “PMID30107136-Compound-Example47” stands out due to its superior therapeutic potential and targeted mechanism of action .
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C24H25N3O3S/c1-16-19(17-8-3-2-4-9-17)10-7-11-20(16)26-22(28)23-25-14-18(31-23)15-27-13-6-5-12-21(27)24(29)30/h2-4,7-11,14,21H,5-6,12-13,15H2,1H3,(H,26,28)(H,29,30)/t21-/m0/s1 |
InChI Key |
UBENHLQYILNMML-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)C2=NC=C(S2)CN3CCCC[C@H]3C(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=NC=C(S2)CN3CCCCC3C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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